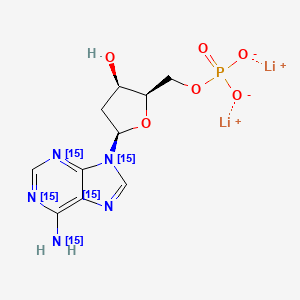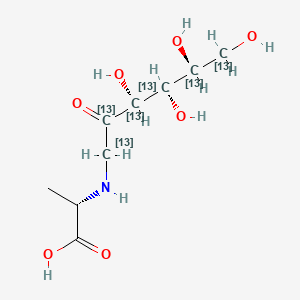
Cy3-PEG7-SCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3-PEG7-SCO is a dye derivative of Cyanine 3 (Cy3) containing seven polyethylene glycol (PEG) units. This compound features a SCO group that can covalently bond to amino groups, making it particularly useful for reacting with amino acid residues of proteins or peptides, especially lysine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy3-PEG7-SCO is synthesized by attaching seven PEG units to the Cyanine 3 dye. The SCO group is then introduced, which can covalently bond to amino groups. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process ensures high purity and consistency, which is crucial for its applications in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Cy3-PEG7-SCO primarily undergoes substitution reactions where the SCO group reacts with amino groups of proteins or peptides. This reaction forms a stable covalent bond, making it useful for labeling and detection purposes .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are this compound-labeled proteins or peptides. These labeled molecules are used in various analytical and diagnostic applications .
Aplicaciones Científicas De Investigación
Cy3-PEG7-SCO has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cy3-PEG7-SCO involves the covalent bonding of the SCO group to the amino groups of proteins or peptides. This bonding forms a stable complex that can be detected using fluorescence techniques. The molecular targets are typically lysine residues on proteins or peptides .
Comparación Con Compuestos Similares
Similar Compounds
Cy3-PEG4-SCO: Similar to Cy3-PEG7-SCO but contains four PEG units.
Cy5-PEG7-SCO: A derivative of Cyanine 5 (Cy5) with seven PEG units.
Cy3-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of the SCO group.
Uniqueness
This compound is unique due to its combination of seven PEG units and the SCO group, which provides enhanced solubility and specific reactivity with amino groups. This makes it particularly useful for labeling and detecting proteins and peptides in complex biological samples .
Propiedades
Fórmula molecular |
C55H81ClN4O10 |
|---|---|
Peso molecular |
993.7 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H |
Clave InChI |
RPCCUISPECJLCA-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)






![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

